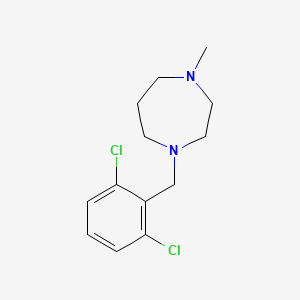

N-2-biphenylyl-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorobenzamides, including compounds similar to N-2-biphenylyl-4-fluorobenzamide, often involves nucleophilic aromatic substitution reactions, amide coupling reactions, or cycloaddition reactions. For example, a formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride in the presence of CuI and LiOH produced fluorescent 1-amino-2,3-naphthalic anhydrides in good yields, showcasing the versatility and reactivity of fluoro-substituted benzamides in synthetic chemistry (Lu et al., 2022).

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be determined by X-ray crystallography, NMR, and DFT calculations. Crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been described, showing significant insights into the conformation of the molecules, with aromatic rings being inclined to one another, demonstrating the influence of fluorine substitution on the molecular geometry (Suchetan et al., 2016).

Chemical Reactions and Properties

Fluorobenzamides participate in various chemical reactions, including cycloadditions and C-H activation processes. For instance, the iron-catalyzed, fluoroamide-directed C-H fluorination showcases the reactivity of such compounds towards selective fluorination reactions, a critical reaction for the introduction of fluorine atoms into organic molecules, enhancing their properties (Groendyke et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

N-(biphenyl-2-yl)-4-fluorobenzamide, also known as N-2-biphenylyl-4-fluorobenzamide, is a potent inhibitor of cancer cell growth . The primary target of this compound is the Cdk4-cyclin D1 enzyme . This enzyme plays a crucial role in cell cycle control .

Mode of Action

The compound interacts with its target, the Cdk4-cyclin D1 enzyme, inhibiting its function . This inhibition blocks the growth of cancer cells, primarily at the G2/M phase of the cell cycle . It also has the ability to inhibit tubulin polymerization in vitro and acts as an enhancer of tubulin depolymerization of paclitaxel-stabilized tubulin in live cells .

Biochemical Pathways

The compound affects the cell cycle control pathway, specifically the pathway that links pRb, p16INK4A, cyclin D1, and Cdk4 . By inhibiting the Cdk4-cyclin D1 enzyme, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Pharmacokinetics

A study in balb/c mice indicated good plasma exposure after intravenous administration

Result of Action

The inhibition of the Cdk4-cyclin D1 enzyme and the disruption of the cell cycle lead to the arrest of cancer cell growth . In p53-positive cells, the compound upregulates the expression of p53, p21, and p27 proteins, while it downregulates the expression of cyclin B1 and Cdk1 . It selectively kills SV40-transformed mouse embryonic hepatic cells and human fibroblasts rather than untransformed cells .

properties

IUPAC Name |

4-fluoro-N-(2-phenylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPXDAVMISPLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)

![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)

![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)

![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)